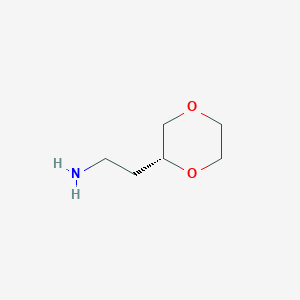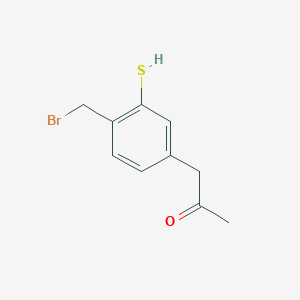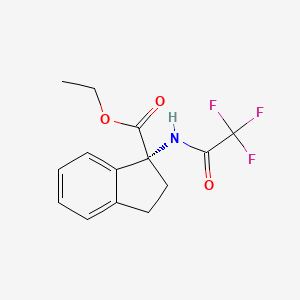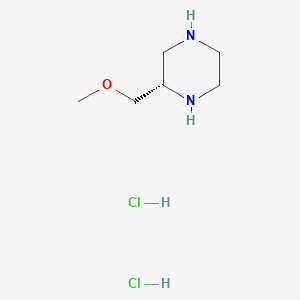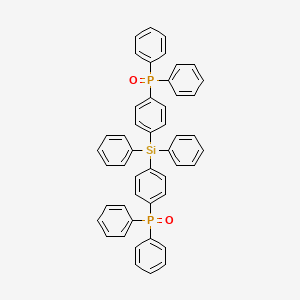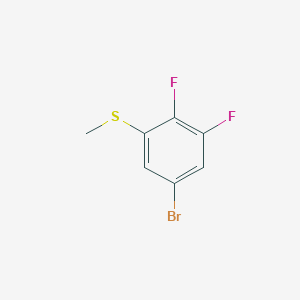
1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
The synthesis of 1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one involves several steps, typically starting with the appropriate substituted benzene derivative. The synthetic route may include:
Halogenation: Introduction of the chloro group to the benzene ring.
Substitution Reactions: Introduction of the trifluoromethoxy and trifluoromethylthio groups through nucleophilic substitution reactions.
Formation of Propan-2-one Moiety:
Industrial production methods may involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Análisis De Reacciones Químicas
1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form corresponding acids or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity towards these targets. The chloro group may also play a role in facilitating interactions through halogen bonding or other non-covalent interactions.
Comparación Con Compuestos Similares
Similar compounds to 1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one include:
- 1-Chloro-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one
These compounds share similar structural features but differ in the position of the trifluoromethoxy and trifluoromethylthio groups on the phenyl ring. The unique arrangement of these groups in this compound contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H7ClF6O2S |
|---|---|
Peso molecular |
352.68 g/mol |
Nombre IUPAC |
1-chloro-1-[2-(trifluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H7ClF6O2S/c1-5(19)9(12)7-3-2-6(21-11(16,17)18)4-8(7)20-10(13,14)15/h2-4,9H,1H3 |
Clave InChI |
XLRDDIPEGUPDHT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)OC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


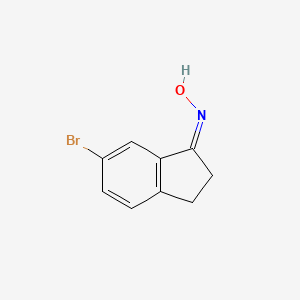

![(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine](/img/structure/B14035583.png)
![Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B14035608.png)
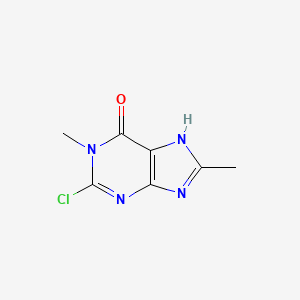
![endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate](/img/structure/B14035626.png)
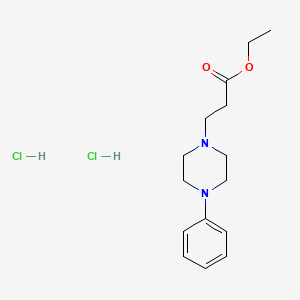
![4-(3,4-Dichlorophenyl)octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B14035633.png)
